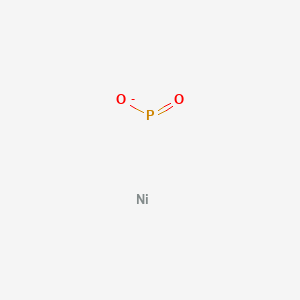![molecular formula C24H31N3O6S2 B14122774 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006992-35-3](/img/structure/B14122774.png)
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide group, and the final coupling reaction to form the desired product. Common reagents used in these reactions include thionyl chloride, methoxyethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent
Medicine
In medicine, this compound may be studied for its pharmacological properties, including its efficacy, safety, and potential side effects. It could be explored as a candidate for treating various diseases or conditions.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar structures, such as N-(4-methoxybenzyl)benzamide, may share some chemical and biological properties.
Sulfonamide Derivatives: Compounds like N-(2-methoxyethyl)sulfonamide may exhibit similar reactivity and applications.
Uniqueness
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1006992-35-3 |
|---|---|
Molecular Formula |
C24H31N3O6S2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C24H31N3O6S2/c1-5-13-27-22-20(33-4)7-6-8-21(22)34-24(27)25-23(28)18-9-11-19(12-10-18)35(29,30)26(14-16-31-2)15-17-32-3/h6-12H,5,13-17H2,1-4H3 |
InChI Key |
PLCCRRBBZFDYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


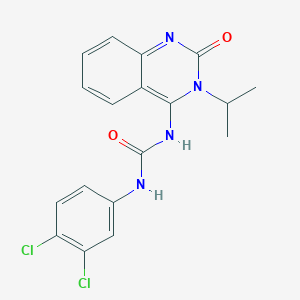

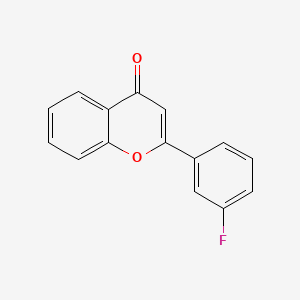
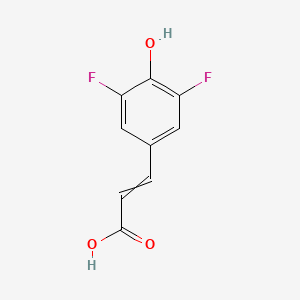
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)

![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)

![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
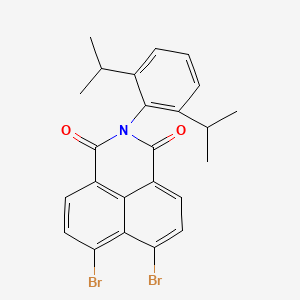
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)
